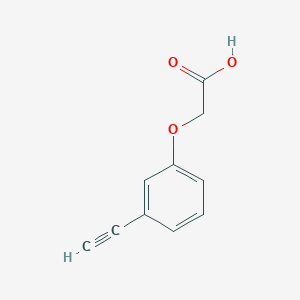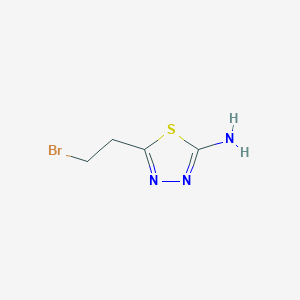
3-(Benzylsulfanyl)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylsulfanyl)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (BSITC) is an organic compound that has been used in scientific research for a variety of purposes. It is a heterocyclic compound composed of a benzene ring and an isoquinoline ring. BSITC has been found to have a wide range of biochemical and physiological effects, and it can be used in a variety of laboratory experiments. In
Aplicaciones Científicas De Investigación
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, including tetrahydroisoquinolines, have been explored for their extensive biological potentials, such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and other pharmacological activities. These activities suggest their importance in the development of novel low-molecular-weight inhibitors for therapeutic applications (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Therapeutic Applications of Tetrahydroisoquinolines
Tetrahydroisoquinolines have been acknowledged as 'privileged scaffolds' in drug discovery, with significant success in cancer and central nervous system (CNS) drug development. They are promising candidates for various infectious diseases and may be developed as novel classes of drugs with unique mechanisms of action (Singh & Shah, 2017).
Radical Cyclization in Synthesis
The role of radical cyclizations, particularly involving compounds with tetrahydroisoquinoline structures, in the synthesis of physiologically active compounds is significant. Such reactions allow for the construction of complex carbo- and heterocyclic compounds, including natural products, with potential therapeutic importance (Ishibashi & Tamura, 2004).
Propiedades
IUPAC Name |
3-benzylsulfanyl-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2S/c24-15-21-19-13-7-8-14-20(19)22(18-11-5-2-6-12-18)25-23(21)26-16-17-9-3-1-4-10-17/h1-6,9-12H,7-8,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTQHHLEHUHILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)SCC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(Trifluoromethyl)pyridin-2-yl]propanedinitrile](/img/structure/B2585882.png)
![Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2585884.png)
![3-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2585885.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2585886.png)

![5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2585888.png)

![7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B2585892.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2585894.png)

![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B2585898.png)


![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2585904.png)